3-Methyl-1-phenylindolin-2-one
Overview
Description
3-Methyl-1-phenylindolin-2-one is a heterocyclic compound with the molecular formula C15H13NO. It is a derivative of indoline, featuring a phenyl group at the first position and a methyl group at the third position of the indolin-2-one core. This compound is known for its applications in organic synthesis and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenylindolin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of N-phenyl-3-methyl-2-aminobenzamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: N-phenyl-3-methyl-2-aminobenzamide.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Cyclization: The reaction mixture is heated to promote cyclization, forming the indolin-2-one ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions, where an aryl halide reacts with an indole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-Methyl-1-phenylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxindole: Similar in structure but with a methyl group at the first position and an oxindole core.
3-Methyl-2-oxindole: Features a methyl group at the third position and an oxindole core.
1-Phenyl-2-oxindole: Contains a phenyl group at the first position and an oxindole core.
Uniqueness
3-Methyl-1-phenylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl group on the indolin-2-one core makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-methyl-1-phenyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKASMOURATDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407307 | |
Record name | 3-methyl-1-phenylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-22-2 | |
Record name | 3-methyl-1-phenylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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